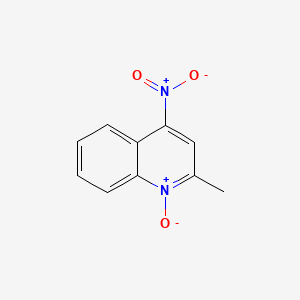

2-Methyl-4-nitroquinoline 1-oxide

Overview

Description

2-Methyl-4-nitroquinoline 1-oxide is a derivative of 4-Nitroquinoline 1-oxide (4NQO), a quinoline derivative and a tumorigenic compound . 4NQO is known to mimic the biological effects of ultraviolet light on various organisms . Both 4NQO and its reduced metabolite 4-hydroxyaminoquinoline 1-oxide (4HAQO) bind covalently to cellular macromolecules such as nucleic acids and proteins .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities . The Doebner–von Miller reaction is considered the best technique for the synthesis of 2-methylquinoline .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitroquinoline 1-oxide is similar to that of 4-Nitroquinoline 1-oxide, which has a chemical formula of C9H6N2O3 .Chemical Reactions Analysis

4-Nitroquinoline 1-oxide (4NQO) and its derivatives react with genomic DNA to form stable quinoline monoadducts, which are highly mutagenic and genotoxic .Scientific Research Applications

Detoxification Mechanisms

4-Nitroquinoline 1-oxide (NQO) is a potent cytotoxic and genotoxic compound. Research by Peklak-Scott et al. (2005) explored its detoxification, highlighting the role of glutathione, glutathione S-transferase, and MRP1 in NQO detoxification. These components act together to reduce NQO's chemical reactivity, thereby offering protection against its cytotoxic and genotoxic effects (Peklak-Scott, Townsend, & Morrow, 2005).

Mutagenic Spectrum Analysis

Downes et al. (2014) used 4-Nitroquinoline 1-oxide in their study on Aspergillus nidulans to analyze its mutagenic spectrum. This research provides valuable insights into the DNA damage and DNA repair mechanisms induced by NQO, offering a broader understanding of its mutagenic potential (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson, & Todd, 2014).

Cancer Research Models

Vitale-Cross et al. (2009) detailed the development of a mouse model for 4-nitroquinoline-1 oxide-induced oral carcinogenesis. This model helps in understanding the molecular pathways involved in oral cancer and evaluating potential prevention and treatment strategies (Vitale-Cross, Czerninski, Amornphimoltham, Patel, Molinolo, & Gutkind, 2009).

Comparative Molecular Alterations

The study by Yang et al. (2013) compared molecular alterations in 4-nitroquinoline 1-oxide-induced oral and esophageal cancer in mice with those in human esophageal cancer. This research is significant in understanding the molecular mechanisms of carcinogenesis and the potential for targeted cancer therapy (Yang, Guan, Men, Fujimoto, & Xu, 2013).

Genotoxicity Analysis

Brüsehafer et al. (2015) investigated the clastogenicity of 4NQO and its link to cytotoxicity, exposure duration, and p53 proficiency. This study provides insights into the mutagenic and carcinogenic properties of 4NQO, emphasizing its role as a point mutagen rather than a clastogen (Brüsehafer, Manshian, Doherty, Zaïr, Johnson, Doak, & Jenkins, 2015).

Optical Imaging in Carcinogenesis

Hellebust et al. (2013) utilized 4-nitroquinoline 1-oxide in a mouse model for studying tongue carcinogenesis. Their work focused on optical imaging techniques to detect neoplastic lesions, contributing to the development of non-invasive diagnostic methods (Hellebust, Rosbach, Wu, Nguyen, Gillenwater, Vigneswaran, & Richards-Kortum, 2013).

Genomic Instability in Carcinogenesis

Ribeiro et al. (2004) studied DNA damage in oral mucosa cells induced by 4NQO in a rat tongue carcinogenesis model. Their findings suggest that genomic instability in non-neoplastic oral cells is a significant factor in the initiation and progression of oral cancer (Ribeiro, Fávero Salvadori, da Silva, Darros, & Marques, 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-10(12(14)15)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPLTHBJMGSMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197488 | |

| Record name | 2-Methyl-4-nitroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Methyl-4-nitroquinoline 1-oxide | |

CAS RN |

4831-62-3 | |

| Record name | 2-Methyl-4-nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4831-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroquinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroquinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitroquinaldine 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8LXX7Q5PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

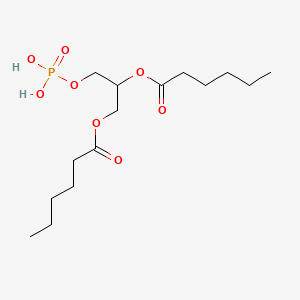

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

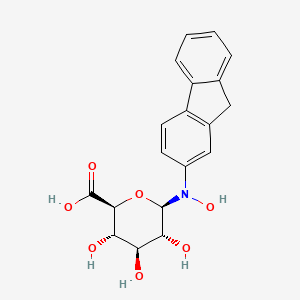

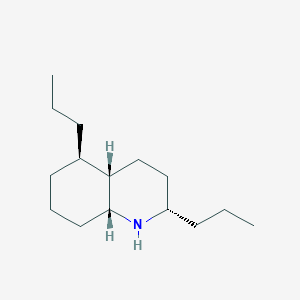

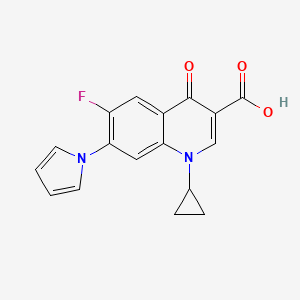

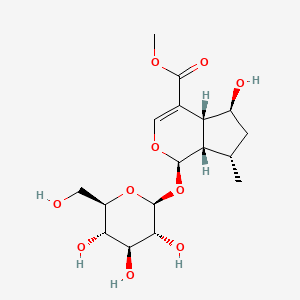

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)

![8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1209654.png)